

Application Notes & Protocols: 3,4-Dimethyl-5-pyrazolone as a Versatile Chemical Intermediate

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Compound of Interest

Compound Name: 3,4-Dimethyl-5-pyrazolone

Cat. No.: B021642

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Abstract

Pyrazolone derivatives represent a cornerstone in modern synthetic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and dyes.[1] Among these, **3,4-Dimethyl-5-pyrazolone** (CAS 6628-22-4) is a particularly valuable chemical intermediate. Its unique substitution pattern, featuring a methyl group at the C4 position, directs its reactivity towards pathways distinct from its more common C4-unsubstituted analogs. This guide provides an in-depth exploration of **3,4-Dimethyl-5-pyrazolone**, detailing its synthesis and subsequent application in key synthetic transformations. We present validated, step-by-step protocols for its preparation via the Knorr pyrazole synthesis, its N-alkylation to produce therapeutically relevant scaffolds, and its condensation with aromatic aldehydes at the C4-methyl position. These notes are intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Physicochemical Properties & Structural Data

A thorough understanding of a chemical intermediate's properties is paramount for its effective use in synthesis. **3,4-Dimethyl-5-pyrazolone** is typically an off-white solid, and its key characteristics are summarized below.[2]

| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 6628-22-4 | [2] |
| Molecular Formula | C ₅ H ₈ N ₂ O | [2] |
| Molecular Weight | 112.13 g/mol | [2] |
| Appearance | Off-White Solid | [2] |
| Synonyms | 4,5-Dimethyl-1,2-dihydro-3H-pyrazol-3-one | [2] |
| Storage | 2-8°C, Refrigerator | [2] |

The structure of **3,4-Dimethyl-5-pyrazolone** exists in several tautomeric forms. The CH-form (keto form) is commonly depicted, but the NH- and OH- (enol) forms also exist in equilibrium, influencing its reactivity. The presence of the C4-methyl group is a critical structural feature, as it blocks common electrophilic substitution reactions at this position (e.g., nitrosation, diazo coupling) and instead activates the methyl protons for condensation reactions.

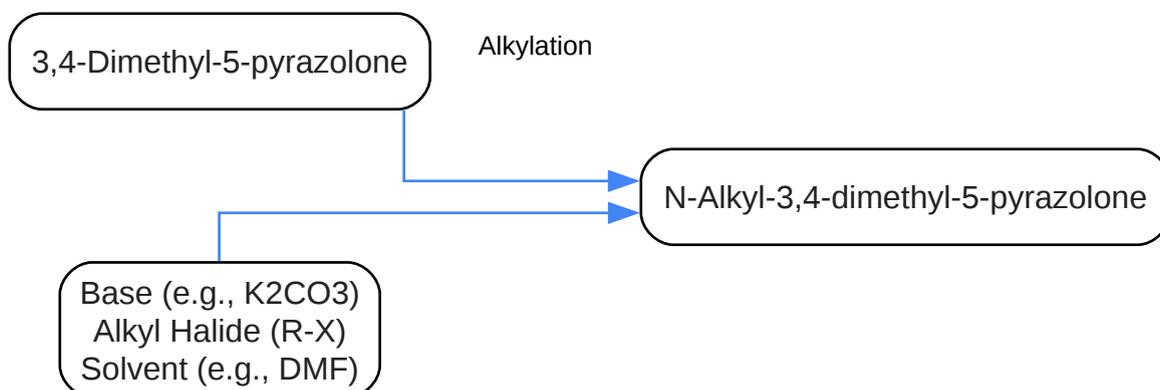
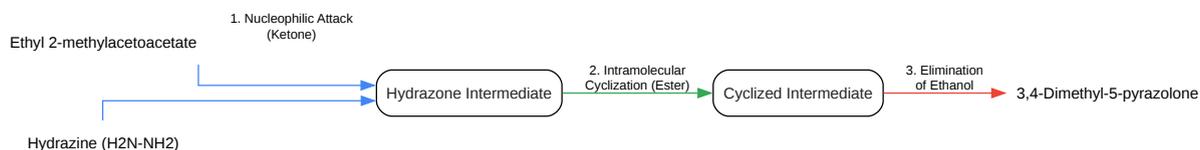
Synthesis of the Intermediate: The Knorr Pyrazole Synthesis

The most direct and fundamental method for synthesizing the pyrazolone core is the Knorr pyrazole synthesis, first reported in 1883.[1] This reaction involves the condensation of a β -ketoester with a hydrazine derivative.[3] For the synthesis of **3,4-Dimethyl-5-pyrazolone**, the specific precursors are ethyl 2-methylacetoacetate and hydrazine.

Reaction Mechanism

The reaction proceeds via a two-stage mechanism:

- **Hydrazone Formation:** The more nucleophilic nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl of the β -ketoester, forming a hydrazone intermediate.
- **Intramolecular Cyclization:** The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of ethanol, leading to the formation of the stable, five-membered pyrazolone ring.



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Sources

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